(S)-N1-Fmoc-1-Boc-pentane-1,5-diamine Hydrochloride
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Overview
Description
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butyl ester, and an aminohexanoate moiety. It is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the esterification of the carboxylic acid with tert-butyl alcohol. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in a suitable solvent like dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as DCC or HATU.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC, HATU, DMAP.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptide chains, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to yield the free amino group, allowing for further functionalization or biological activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
What sets (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride apart from similar compounds is its specific combination of functional groups, which provides a unique balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where precise control over chemical reactivity is required .
Properties
Molecular Formula |
C25H33ClN2O4 |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
tert-butyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H |
InChI Key |
XTDFFDJUDIORFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
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